

Tyrphostin AG30: A Technical Guide for Researchers in Protein Tyrosine Kinase Inhibition

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Compound of Interest		
Compound Name:	Tyrphostin AG30	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of synthetic compounds, which are recognized for their ability to inhibit protein tyrosine kinases (PTKs). PTKs are a class of enzymes crucial in the regulation of various cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTK activity is frequently implicated in the pathogenesis of diseases such as cancer, making them a significant target for therapeutic intervention.

Tyrphostin AG30 has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many epithelial malignancies.

[1][2] This technical guide provides an in-depth overview of Tyrphostin AG30, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

Tyrphostin AG30 is a small organic molecule with the following properties:



Property	Value	
Chemical Name	2-Cyano-3-(3,4-dihydroxyphenyl)-N- (phenylmethyl)-2-propenamide	
Molecular Formula	C10H7NO4	
Molecular Weight	205.17 g/mol	
CAS Number	122520-79-0	
Appearance	Solid powder	
Solubility	Soluble in DMSO (41 mg/mL) and Ethanol (3 mg/mL); Insoluble in water.[2]	

Mechanism of Action

Tyrphostin AG30 functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] It targets the ATP-binding site within the catalytic domain of the receptor, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of autophosphorylation and subsequent downstream signaling effectively blocks the activation of pathways that drive cell proliferation and survival. Specifically, **Tyrphostin AG30** has been shown to selectively inhibit the self-renewal induction by c-ErbB and to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[1][2]

Quantitative Data

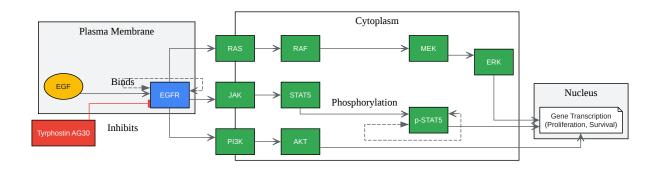
The following table summarizes the key quantitative data regarding the inhibitory activity of **Tyrphostin AG30**.

Parameter	Target	Cell Line/System	Value	Reference
IC50	EGFR	In vitro kinase assay	25 μΜ	[3]

Signaling Pathways



Tyrphostin AG30 primarily exerts its effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression and cellular responses like proliferation, survival, and migration. By blocking the initial autophosphorylation of EGFR, **Tyrphostin AG30** effectively dampens these downstream signals. A key demonstrated effect of **Tyrphostin AG30** is the inhibition of STAT5 activation.[1][2]



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Caption: EGFR signaling pathway inhibited by **Tyrphostin AG30**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Tyrphostin AG30**.

In Vitro EGFR Kinase Assay

This protocol is for determining the IC₅₀ value of **Tyrphostin AG30** against EGFR kinase activity.

Materials:



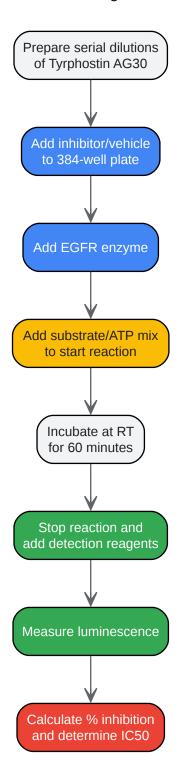
- · Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μ M DTT)[4]
- ATP
- Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- Tyrphostin AG30 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of Tyrphostin AG30 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 384-well plate, add 1 μL of the diluted **Tyrphostin AG30** or DMSO (vehicle control).[4]
- Add 2 μL of recombinant EGFR enzyme solution to each well.[4]
- Add 2 μL of a mixture of the peptide substrate and ATP to initiate the reaction.[4]
- Incubate the plate at room temperature for 60 minutes.[4]
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of inhibition for each Tyrphostin AG30 concentration relative to the vehicle control.



• Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for an in vitro EGFR kinase assay.



Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of **Tyrphostin AG30** on the proliferation of cancer cell lines (e.g., A431).

Materials:

- A431 cells (or other EGFR-overexpressing cell line)
- · Complete cell culture medium
- Tyrphostin AG30 stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of Tyrphostin AG30 in complete culture medium from the DMSO stock.
- Remove the medium from the wells and replace it with the medium containing different concentrations of Tyrphostin AG30 or vehicle control (medium with DMSO).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
- Carefully remove the medium containing MTT.



- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for EGFR Phosphorylation

This protocol is for determining the effect of **Tyrphostin AG30** on the phosphorylation of EGFR in cells.

Materials:

- A431 cells (or other suitable cell line)
- · Serum-free cell culture medium
- Tyrphostin AG30 stock solution (in DMSO)
- EGF (Epidermal Growth Factor)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
- HRP-conjugated secondary antibody
- ECL chemiluminescence detection reagent

Procedure:



- Seed A431 cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 16-24 hours.[7]
- Pre-treat the cells with various concentrations of **Tyrphostin AG30** or DMSO for 1-2 hours.
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[7]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
 [7]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Detect the protein bands using an ECL reagent and an imaging system.
- Strip the membrane and re-probe with antibodies for total EGFR and β-actin as loading controls.

Conclusion

Tyrphostin AG30 is a valuable research tool for studying EGFR-mediated signaling pathways and for investigating the potential of EGFR inhibition in various disease models, particularly in cancer. Its selectivity for EGFR allows for targeted investigations into the roles of this receptor in cellular processes. The data and protocols provided in this guide are intended to facilitate the effective use of **Tyrphostin AG30** in the laboratory, enabling researchers to further elucidate the complexities of protein tyrosine kinase signaling and to explore novel therapeutic strategies.



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